molecular formula C15H16O3S B11759553 cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylicacid

cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylicacid

Cat. No.: B11759553
M. Wt: 276.4 g/mol
InChI Key: VMFOVRSXUNVDNT-UHFFFAOYSA-N
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Description

cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H16O3S . This compound is characterized by the presence of a cyclohexane ring substituted with a thioformylbenzoyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.

    Introduction of the Thioformylbenzoyl Group: The thioformylbenzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with thiol in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol or thiol.

    Substitution: Substitution reactions can occur at the benzoyl group, where the thioformyl group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, Lewis acids or bases.

Scientific Research Applications

Chemistry: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for the development of new materials.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of various biochemical pathways.

Medicine: Although not widely used in clinical settings, cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid has potential applications in drug discovery and development. It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thioformyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    cis-4-(2-Thiomethylbenzoyl)cyclohexanecarboxylic acid: This compound has a similar structure but with a thiomethyl group instead of a thioformyl group. It exhibits different reactivity and biological activity due to the presence of the methyl group.

    cis-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid: This compound has the thioformyl group at the 4-position of the benzoyl ring. It shows different chemical and biological properties compared to cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid.

Uniqueness: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the thioformyl group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

4-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H16O3S/c16-14(13-4-2-1-3-12(13)9-19)10-5-7-11(8-6-10)15(17)18/h1-4,9-11H,5-8H2,(H,17,18)

InChI Key

VMFOVRSXUNVDNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=CC=C2C=S)C(=O)O

Origin of Product

United States

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